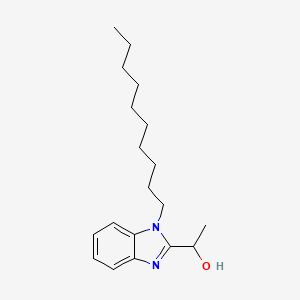

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol

Description

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

1-(1-decylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)20-19(21)16(2)22/h10-11,13-14,16,22H,3-9,12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPXEOWDUXXVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with decanoic acid, followed by cyclization to form the benzimidazole ring. The ethan-1-ol group is introduced through a subsequent alkylation reaction. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Substitution: The decyl chain or ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Hydrogenated benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties due to the benzimidazole core.

Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

Mechanism of Action

The mechanism of action of 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The decyl chain and ethan-1-ol group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

2-(1H-Imidazol-1-yl)ethanol: A related compound with an imidazole ring and an ethan-1-ol group.

1-Decyl-1H-benzimidazole: A similar compound with a decyl chain but lacking the ethan-1-ol group.

Uniqueness: 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is unique due to the presence of both a decyl chain and an ethan-1-ol group, which can enhance its biological activity and solubility.

Biological Activity

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound's unique structure, characterized by a decyl group attached to the benzimidazole ring and an ethanol moiety, contributes to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 250.35 g/mol |

| Solubility | Soluble in ethanol and DMSO |

| Melting Point | Not available |

The mechanism of action of this compound involves its interaction with various biological targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The presence of the decyl group enhances lipophilicity, facilitating membrane penetration, while the ethanol moiety can form hydrogen bonds with target molecules, stabilizing interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of benzimidazole derivatives against human colorectal cancer cells (HCT116), compounds exhibited significant dose-dependent cytotoxicity with IC50 values ranging from 0.29 to 3.30 µM. The standard drug 5-Fluorouracil had an IC50 of 19.2 µM, indicating that some benzimidazole derivatives are more potent than traditional chemotherapeutics .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. For example, studies have shown that certain benzimidazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of enzyme functions.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Research Findings

Research has highlighted various biological activities associated with benzimidazole derivatives:

- Antioxidant Activity : Some studies report that these compounds exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Certain derivatives have been identified as effective inhibitors of specific enzymes involved in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.